molecular formula C26H20O3 B14731241 Di[1,1'-biphenyl]-4-yl(hydroxy)acetic acid CAS No. 6334-91-4

Di[1,1'-biphenyl]-4-yl(hydroxy)acetic acid

Cat. No.: B14731241
CAS No.: 6334-91-4
M. Wt: 380.4 g/mol
InChI Key: ZAINQWJQOUCQDK-UHFFFAOYSA-N
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Description

Di[1,1’-biphenyl]-4-yl(hydroxy)acetic acid is an organic compound characterized by the presence of a biphenyl group attached to a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di[1,1’-biphenyl]-4-yl(hydroxy)acetic acid typically involves the reaction of biphenyl derivatives with acetic acid derivatives under controlled conditions. One common method involves the use of 4,4’-dihydroxybiphenyl, which is prepared by decomposing 4,4’-di(2-hydroxy-2-propyl)biphenyl with hydrogen peroxide and an acid catalyst in acetonitrile as a solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Di[1,1’-biphenyl]-4-yl(hydroxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron or aluminum chloride.

Major Products: The major products formed from these reactions include biphenyl derivatives with modified functional groups, such as ketones, alcohols, or substituted biphenyls.

Scientific Research Applications

Di[1,1’-biphenyl]-4-yl(hydroxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Di[1,1’-biphenyl]-4-yl(hydroxy)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl group can interact with hydrophobic pockets in proteins, while the hydroxyacetic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Biphenyl: A simpler compound with two phenyl rings connected by a single bond.

    4,4’-Dihydroxybiphenyl: A biphenyl derivative with hydroxy groups at the 4 and 4’ positions.

    Acetic Acid: A simple carboxylic acid with a wide range of applications.

Uniqueness: Di[1,1’-biphenyl]-4-yl(hydroxy)acetic acid is unique due to the combination of the biphenyl group and the hydroxyacetic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

6334-91-4

Molecular Formula

C26H20O3

Molecular Weight

380.4 g/mol

IUPAC Name

2-hydroxy-2,2-bis(4-phenylphenyl)acetic acid

InChI

InChI=1S/C26H20O3/c27-25(28)26(29,23-15-11-21(12-16-23)19-7-3-1-4-8-19)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,29H,(H,27,28)

InChI Key

ZAINQWJQOUCQDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)(C(=O)O)O

Origin of Product

United States

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